6-Chloro-pyrazine-2-carboximidic acid methylester
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Overview
Description
6-Chloro-pyrazine-2-carboximidic acid methylester is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 6th position and a carboximidic acid methylester group at the 2nd position. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-pyrazine-2-carboximidic acid methylester can be synthesized through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with methylamine to yield this compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process may include continuous flow techniques to ensure consistent product quality and yield. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-pyrazine-2-carboximidic acid methylester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid, while reduction can produce pyrazine-2-carboxamide.
Scientific Research Applications
6-Chloro-pyrazine-2-carboximidic acid methylester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in the development of antimicrobial and anticancer agents.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 6-Chloro-pyrazine-2-carboximidic acid methylester exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-pyrazine-2-carboxylic acid: Similar in structure but lacks the carboximidic acid methylester group.
6-Chloro-pyrazine-2-carboxamide: Contains an amide group instead of the carboximidic acid methylester group.
6-Chloro-pyrazine-2-carboxylate: The ester derivative of the compound.
Uniqueness
6-Chloro-pyrazine-2-carboximidic acid methylester is unique due to its specific functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
methyl 6-chloropyrazine-2-carboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c1-11-6(8)4-2-9-3-5(7)10-4/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFNZYIGIQXDBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CN=CC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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